molecular formula C16H28O2 B075424 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate CAS No. 1146-56-1

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate

Cat. No. B075424
CAS RN: 1146-56-1
M. Wt: 252.39 g/mol
InChI Key: FZRIZMYSJCHODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. 2.1)hept-2-yl)-2-methylbutyl acetate.

Mechanism Of Action

The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.

Biochemical And Physiological Effects

Studies have shown that 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has various biochemical and physiological effects. In particular, it has been found to reduce inflammation and pain in animal models of arthritis and to improve glucose metabolism in diabetic rats. It has also been shown to promote plant growth and to enhance the flavor of food products.

Advantages And Limitations For Lab Experiments

One advantage of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic disorders. Another area of interest is its potential as a plant growth regulator and its use in agriculture. Finally, there is potential for further research into its use as a flavor enhancer in food products.
Conclusion
In conclusion, 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, analgesic, and plant growth-promoting activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and flavor enhancer.

Synthesis Methods

The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-methyl-2-butanol and acetic anhydride. The reaction is carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.

Scientific Research Applications

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and flavors and fragrances. In pharmaceuticals, it has been found to exhibit anti-inflammatory and analgesic activities. In agrochemicals, it has shown potential as a plant growth regulator. In flavors and fragrances, it has been used as a key ingredient in perfumes and as a flavor enhancer in food products.

properties

CAS RN

1146-56-1

Product Name

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate

InChI

InChI=1S/C16H28O2/c1-11(7-8-18-12(2)17)9-15-13-5-6-14(10-13)16(15,3)4/h11,13-15H,5-10H2,1-4H3

InChI Key

FZRIZMYSJCHODH-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C

Canonical SMILES

CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C

Other CAS RN

1146-56-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.